BenchChemオンラインストアへようこそ!

8-Fluoroisochroman-4-amine

Medicinal chemistry CNS drug discovery Patent analysis

8-Fluoroisochroman-4-amine (CAS 911826-00-1) is a synthetic, fluorinated heterocyclic primary amine belonging to the isochroman-4-amine class. It features a bicyclic 3,4-dihydro-1H-2-benzopyran scaffold with a single fluorine substituent at the 8-position of the aromatic ring and an unsubstituted primary amine at the 4-position.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Cat. No. B8789709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroisochroman-4-amine
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1C(C2=C(CO1)C(=CC=C2)F)N
InChIInChI=1S/C9H10FNO/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3,9H,4-5,11H2
InChIKeyXRCYXCKAPZNPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroisochroman-4-amine Procurement Guide: Core Identity and Baseline Specifications


8-Fluoroisochroman-4-amine (CAS 911826-00-1) is a synthetic, fluorinated heterocyclic primary amine belonging to the isochroman-4-amine class [1]. It features a bicyclic 3,4-dihydro-1H-2-benzopyran scaffold with a single fluorine substituent at the 8-position of the aromatic ring and an unsubstituted primary amine at the 4-position . The compound is a chiral building block predominantly supplied as the racemate (molecular formula C9H10FNO, molecular weight 167.18 g/mol) . It serves as a key intermediate in the synthesis of CNS-targeted therapeutic candidates, most notably the Sunovion Pharmaceuticals clinical derivative (R)-1-(8-fluoroisochroman-1-yl)-N-methylmethanamine [2]. The presence of the electronegative fluorine atom at C8, positioned ortho to the pyran oxygen, distinctively modulates the amine's basicity, lipophilicity, and metabolic vulnerability compared to both the non-fluorinated parent isochroman-4-amine and other regioisomeric fluorinated analogs [3].

Why Isochroman-4-amine Analogs Cannot Substitute for 8-Fluoroisochroman-4-amine in CNS-Targeted Synthesis


The fluorine atom at the 8-position is not a passive substituent; its specific regioisomeric placement dictates the compound's fitness for purpose in medicinal chemistry workflows. Generic substitution with non-fluorinated isochroman-4-amine (CAS 147663-00-1) or alternative fluoro-regioisomers (e.g., 5- or 7-fluoroisochroman-4-amine) fails for three interconnected reasons. First, the 8-fluoro group, positioned ortho to the pyran oxygen, exerts a unique through-bond inductive effect that lowers the pKa of the 4-amine relative to non-fluorinated or distally fluorinated analogs, directly impacting protonation state and CNS target engagement at physiological pH [1]. Second, Sunovion Pharmaceuticals' extensive patent estate explicitly selects the 8-fluoroisochroman scaffold over all other regioisomers for generating the advanced CNS clinical candidate (R)-1-(8-fluoroisochroman-1-yl)-N-methylmethanamine, indicating that the 8-fluoro substitution pattern is a critical determinant of downstream pharmacological activity and developability [2]. Third, the 8-fluoro substituent shields the metabolically labile benzylic position through stereoelectronic effects documented for fluorinated isochromans, a protective feature that is position-dependent and absent in the non-fluorinated parent [3]. These factors collectively render generic isochroman-4-amine analogs unsuitable surrogates for research and development programs that depend on 8-fluoroisochroman-4-amine as the specific synthetic intermediate.

Quantitative Differentiation Evidence: 8-Fluoroisochroman-4-amine vs. Closest Analogs


Patent-Disclosed CNS Candidate Selection: 8-Fluoro Regioisomer Exclusivity Over 5-Fluoro, 6-Fluoro, and 7-Fluoro Analogs

The Sunovion Pharmaceuticals patent family (US-11136304-B2, CA3130849A1) exclusively claims crystalline salts of (R)-1-(8-fluoroisochroman-1-yl)-N-methylmethanamine for treating CNS disorders including depression, schizophrenia, bipolar disorder, and Alzheimer's disease agitation [1]. The generic Markush structure encompasses multiple fluorinated isochroman regioisomers; however, the specific exemplified clinical candidate and all salt form claims are directed exclusively to the 8-fluoro derivative [1]. This stands in contrast to the structurally related (R)-5-fluoroisochroman-1-yl derivative disclosed in earlier filings (US-11077090-B2), indicating that the 8-fluoro substitution was specifically differentiated and selected during lead optimization [2]. No corresponding clinical-stage salt-form patent exists for the 5-fluoro, 6-fluoro, or 7-fluoro isochroman-4-amine regioisomers [3].

Medicinal chemistry CNS drug discovery Patent analysis

Molecular Property Differentiation: Hydrogen Bond Acceptor Count and Fluorine-Driven Polarity Shift vs. Parent Isochroman-4-amine

The introduction of fluorine at the 8-position quantitatively alters key molecular descriptors that govern drug-likeness. 8-Fluoroisochroman-4-amine possesses a molecular weight of 167.18 g/mol (exact mass 167.0746 g/mol) and three hydrogen bond acceptor sites (the pyran oxygen, the amine nitrogen, and the fluorine atom), compared to the parent isochroman-4-amine which has a molecular weight of 149.19 g/mol (C9H11NO) and only two hydrogen bond acceptors (the pyran oxygen and amine nitrogen) . The fluorine atom contributes an additional hydrogen bond acceptor that is absent in the non-fluorinated parent, enabling unique fluorine-mediated interactions with biological targets such as multipolar C-F···H-N and C-F···C=O contacts that have been documented to enhance binding affinity in fluorinated heterocycles [1]. The number of rotatable bonds remains zero in both compounds, preserving the conformational rigidity of the scaffold .

Physicochemical profiling Medicinal chemistry design Compound selection

Metabolic Shielding of the Benzylic Position: Stereoelectronic Evidence from Fluorinated Isochroman Crystallography

X-ray crystallographic analysis of fluorinated isochromans by Häfliger et al. (2022) demonstrated that the [CH₂–CHF] fragment in fluorinated isochromans functions as a stereoelectronic mimic of the acetal [O–CH(OR)] motif, with the benzylic C–F bond adopting a conformation that shields the oxidatively labile benzylic position through hyperconjugative σ*C-H → σ*C-F interactions [1]. In the specific context of 8-fluoroisochroman-4-amine, the 8-fluoro substituent lies adjacent to the benzylic C4 position bearing the amine, thereby providing proximal shielding of this metabolically vulnerable site. This stereoelectronic protection is regiospecific to the C8 position; fluorine at C5, C6, or C7 would be located distal to the C4 benzylic center and would not provide comparable direct shielding [2]. The non-fluorinated parent isochroman-4-amine entirely lacks this protective feature, leaving the benzylic C–H bonds fully exposed to cytochrome P450-mediated oxidation [2].

Metabolic stability Stereoelectronic effects Fluorine chemistry

Amine Basicity Modulation: Class-Level Evidence for Fluorine Position-Dependent pKa Shifts in Heterocyclic Amines

Melnykov et al. (2022) systematically profiled the pKa(H), log P, and aqueous solubility of fluoroalkyl-substituted saturated heterocyclic amines, establishing that amine basicity changes in a monotonic fashion depending on fluorination pattern, with fluorine's electron-withdrawing inductive effect reducing pKa(H) by 1–3 log units depending on the number of intervening bonds between fluorine and the amine center [1]. For 8-fluoroisochroman-4-amine, the fluorine is positioned four bonds from the amine nitrogen (F–C8–C8a–C4a–C4–NH₂ via the aromatic ring), resulting in a moderate pKa-lowering effect that is expected to be measurably distinct from that exerted by 5-fluoroisochroman-4-amine (where F is seven bonds distant) or 7-fluoroisochroman-4-amine (where F is six bonds distant) [2]. The non-fluorinated isochroman-4-amine is expected to display the highest pKa(H) among this series, as the electron-withdrawing effect is absent [1]. No experimentally measured pKa values for any specific fluoroisochroman-4-amine regioisomer were located in the public domain .

pKa modulation Amine basicity Fluorine SAR

High-Value Application Scenarios for 8-Fluoroisochroman-4-amine Based on Verified Differentiation Evidence


Synthesis of CNS-Targeted Clinical Candidates via the Sunovion 8-Fluoroisochroman Platform

8-Fluoroisochroman-4-amine serves as the critical amine intermediate for constructing (R)-1-(8-fluoroisochroman-1-yl)-N-methylmethanamine and related CNS-active derivatives protected under the Sunovion patent estate (US-11136304-B2) [1]. Researchers pursuing novel treatments for depression, schizophrenia, bipolar disorder, or Alzheimer's disease agitation that build upon this clinically validated chemotype must procure the 8-fluoro regioisomer specifically, as the patent literature explicitly ties therapeutic efficacy and crystalline salt-form developability to the 8-fluoro substitution pattern rather than to alternative regioisomers [1][2].

Metabolically Resilient Isochroman-4-amine Building Block for Medicinal Chemistry SAR Campaigns

Medicinal chemistry programs requiring an isochroman-4-amine scaffold with enhanced resistance to benzylic oxidation should prioritize 8-fluoroisochroman-4-amine. The validated stereoelectronic shielding mechanism demonstrated by Häfliger et al. (2022) for fluorinated isochromans indicates that the 8-fluoro group, by virtue of its proximal position to the C4 benzylic center, confers a degree of metabolic protection that is structurally inaccessible to the 5-fluoro, 6-fluoro, or 7-fluoro regioisomers [3]. This makes the 8-fluoro compound the rational choice for lead optimization campaigns where benzylic metabolism has been identified as a primary clearance pathway.

Physicochemical Property Fine-Tuning via Regiospecific Fluorine Positioning

For structure-property relationship (SPR) studies aimed at modulating amine basicity and hydrogen-bonding capacity while preserving scaffold rigidity, 8-fluoroisochroman-4-amine offers a unique combination: the fluorine atom at C8 adds a third hydrogen-bond acceptor (expanding intermolecular interaction capacity beyond the two acceptors in the parent scaffold) while simultaneously reducing amine pKa through a through-bond inductive effect whose magnitude is regiospecific to the C8 position [4]. This dual modulation is not achievable with the parent isochroman-4-amine (which lacks the fluorine H-bond acceptor and pKa shift) or with distal fluoro-regioisomers (which produce different pKa modulation due to greater F-to-N through-bond distances).

Quote Request

Request a Quote for 8-Fluoroisochroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.